molecular formula C14H23LiSSi B14393993 lithium;trimethyl(1-phenylsulfanylpentyl)silane CAS No. 87729-75-7

lithium;trimethyl(1-phenylsulfanylpentyl)silane

Cat. No.: B14393993
CAS No.: 87729-75-7
M. Wt: 258.5 g/mol
InChI Key: NXNQYIYZRSVQJQ-UHFFFAOYSA-N
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Description

Lithium;trimethyl(1-phenylsulfanylpentyl)silane is a compound with the chemical formula C14H23LiSSi. It is a member of the organosilicon compounds, which are known for their diverse applications in organic synthesis and material science. This compound features a lithium atom bonded to a trimethylsilyl group and a phenylsulfanyl-substituted pentyl chain, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;trimethyl(1-phenylsulfanylpentyl)silane typically involves the reaction of a chlorosilane with an organolithium reagent. One common method is the nucleophilic substitution reaction of chlorosilanes with organomagnesium reagents under mild conditions . This reaction can be performed on a large scale and provides a broad range of functionalized tetraorganosilanes.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of chlorosilanes and organolithium reagents is optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the stability and reactivity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium;trimethyl(1-phenylsulfanylpentyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield silanols, while reduction reactions can produce hydrocarbons or silyl ethers .

Scientific Research Applications

Lithium;trimethyl(1-phenylsulfanylpentyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which lithium;trimethyl(1-phenylsulfanylpentyl)silane exerts its effects involves the formation and cleavage of carbon-silicon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the lithium atom, which can stabilize or destabilize intermediates in various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;trimethyl(1-phenylsulfanylpentyl)silane is unique due to its specific structure, which combines a lithium atom with a trimethylsilyl group and a phenylsulfanyl-substituted pentyl chain. This combination provides distinct reactivity and stability characteristics, making it valuable in specialized applications .

Properties

CAS No.

87729-75-7

Molecular Formula

C14H23LiSSi

Molecular Weight

258.5 g/mol

IUPAC Name

lithium;trimethyl(1-phenylsulfanylpentyl)silane

InChI

InChI=1S/C14H23SSi.Li/c1-5-6-12-14(16(2,3)4)15-13-10-8-7-9-11-13;/h7-11H,5-6,12H2,1-4H3;/q-1;+1

InChI Key

NXNQYIYZRSVQJQ-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCC[C-]([Si](C)(C)C)SC1=CC=CC=C1

Origin of Product

United States

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